molecular formula C20H24O7 B14793814 (1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

Cat. No.: B14793814
M. Wt: 376.4 g/mol
InChI Key: PUJWFVBVNFXCHZ-AOSPDXJTSA-N
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Description

(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[117002,402,905,709,11014,18]icos-14(18)-en-17-one is a complex organic compound with a unique heptacyclic structure This compound is notable for its multiple hydroxyl groups and its intricate arrangement of oxygen atoms within the heptacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one typically involves multi-step organic synthesis techniques. The process often starts with the preparation of simpler cyclic precursors, which are then subjected to various cyclization reactions to form the heptacyclic structure. Key steps may include:

    Cyclization reactions: Utilizing reagents such as Lewis acids to facilitate the formation of the heptacyclic core.

    Hydroxylation: Introduction of hydroxyl groups using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of methyl groups through reactions with methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent, osmium tetroxide.

    Reducing agents: LiAlH4, NaBH4.

    Substitution reagents: SOCl2, PBr3.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halides, ethers.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex cyclization reactions and the behavior of polycyclic systems.

Biology

In biological research, this compound is investigated for its potential bioactivity. Its multiple hydroxyl groups and rigid structure make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound’s stability and reactivity are leveraged in the development of advanced materials and chemical processes. It may be used as a precursor for the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one involves its interaction with specific molecular targets. The hydroxyl groups may form hydrogen bonds with target molecules, while the rigid heptacyclic structure provides a stable framework for binding. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one lies in its specific arrangement of hydroxyl groups and the presence of multiple oxygen atoms within the heptacyclic structure. This configuration imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

InChI

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9?,10?,11?,13?,14?,16?,17-,18-,19+,20+/m0/s1

InChI Key

PUJWFVBVNFXCHZ-AOSPDXJTSA-N

Isomeric SMILES

CC(C)[C@@]12C(O1)C3[C@@]4(O3)[C@]5(CC(C6=C(C5CC7[C@]4(C2O)O7)COC6=O)O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C

Origin of Product

United States

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